molecular formula C4H2ClN3O2 B574948 2-Chloro-6-nitropyrazine CAS No. 195073-19-9

2-Chloro-6-nitropyrazine

Cat. No. B574948
CAS RN: 195073-19-9
M. Wt: 159.529
InChI Key: WJUQEURLLVJUFK-UHFFFAOYSA-N
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Description

2-Chloro-6-nitropyrazine is a chemical compound with the molecular formula C4H2ClN3O2 . It is a light-yellow to yellow solid or semi-solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-nitropyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a nitro group .


Physical And Chemical Properties Analysis

2-Chloro-6-nitropyrazine is a light-yellow to yellow solid or semi-solid substance . It has a molecular weight of 159.53 .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Chloro-6-nitropyrazine is a nitro heterocycle that has been explored in various chemical syntheses and reactions. It has shown versatility in forming various compounds through reactions such as nucleophilic displacement, acetylation, and formation of condensed ring systems. For example, 5, 6-dichloro-3-nitropyrazinamine, a derivative of 2-chloro-6-nitropyrazine, has been synthesized through decarboxylative nitration and has undergone a variety of chemical reactions, indicating the potential of 2-chloro-6-nitropyrazine in synthetic chemistry (Hartman & Hartman, 1983).

Environmental Interactions and Effects

Research has also delved into the environmental interactions and effects of related compounds. For instance, Nitrosomonas europaea, an ammonia-oxidizing bacterium, has been observed to catalyze the reductive dehalogenation of similar compounds, demonstrating the environmental transformations these chemicals can undergo (Vannelli & Hooper, 1993). Additionally, the relationships between agricultural chemicals, including derivatives of 2-chloro-6-nitropyrazine, and land use have been studied to understand their concentration in groundwater, showing the relevance of these compounds in environmental studies (Kolpin, 1997).

Advanced Analytical Techniques

The development and application of advanced analytical techniques have also featured 2-chloro-6-nitropyrazine derivatives. For example, enzyme immunoassays have been used for determining non-extractable triazine residues, which include derivatives of 2-chloro-6-nitropyrazine, highlighting its role in analytical chemistry and environmental monitoring (Dankwardt et al., 1996).

Molecular and Electronic Structure Studies

Furthermore, the molecular and electronic structures of related compounds have been extensively studied. Vibrational, conformational, and electronic structure analyses provide insights into the properties of these molecules, contributing to the understanding of their behavior in various applications (Arjunan et al., 2012).

Agricultural and Ecological Impact

Finally, the agricultural and ecological impact of 2-chloro-6-nitropyrazine derivatives has been a subject of study. Investigations into the benefits and risks of nitrification inhibitors, which can include derivatives of 2-chloro-6-nitropyrazine, have revealed both positive and negative effects on the environment and crop production, illustrating the compound's significance in agrochemical research (Gao et al., 2020).

properties

IUPAC Name

2-chloro-6-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-6-2-4(7-3)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUQEURLLVJUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701245
Record name 2-Chloro-6-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitropyrazine

CAS RN

195073-19-9
Record name 2-Chloro-6-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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